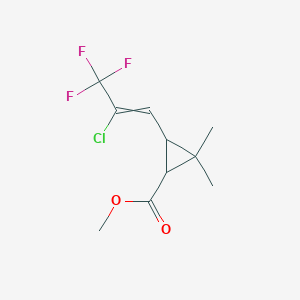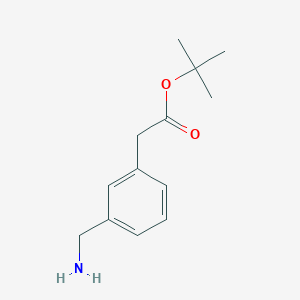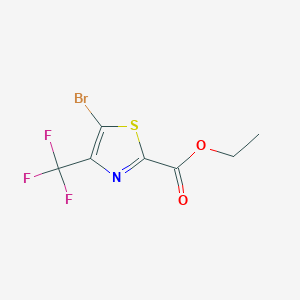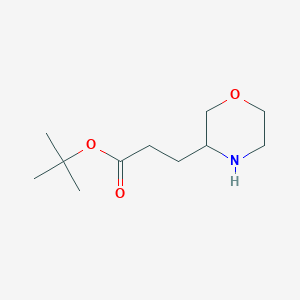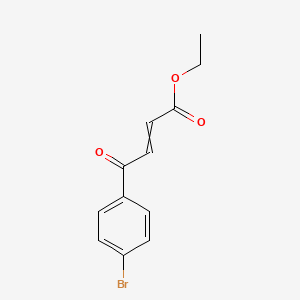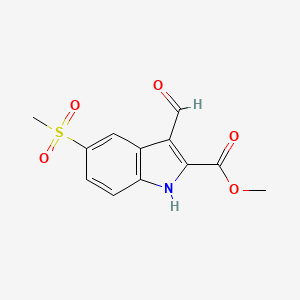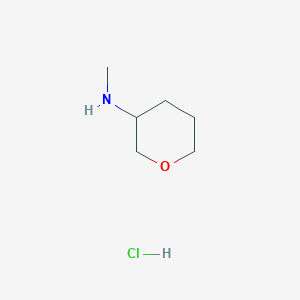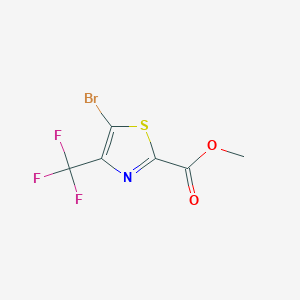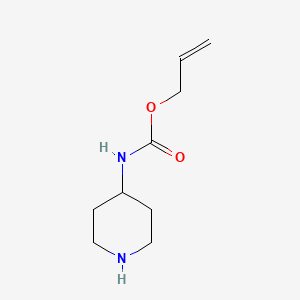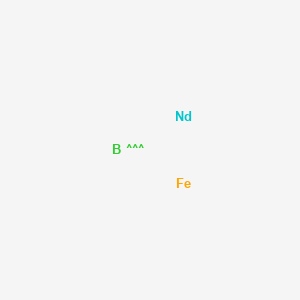
CID 46870114
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium-iron-boron alloy 30/150 is a magnetic material composed of neodymium, iron, and boron. This alloy is known for its strong magnetic properties and is widely used in various applications, including electronics, medical devices, and industrial machinery. The specific form discussed here is a disc with dimensions of 13 mm in diameter and 6 mm in thickness .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of neodymium-iron-boron alloy involves several steps:
Melting and Casting: The raw materials, including neodymium, iron, and boron, are melted together in a vacuum induction furnace. This process ensures a homogeneous mixture.
Strip Casting: The molten alloy is then rapidly cooled using a strip casting method, forming thin ribbons of the alloy.
Pulverization: These ribbons are pulverized into fine particles.
Sintering: The fine particles are compacted and sintered at high temperatures to form a solid mass.
Magnetization: The final step involves magnetizing the alloy using a strong magnetic field.
Industrial Production Methods: Industrial production of neodymium-iron-boron alloy typically follows the same steps but on a larger scale. Advanced techniques such as hot pressing and hot deformation are used to enhance the magnetic properties and mechanical strength of the alloy .
Types of Reactions:
Oxidation: Neodymium-iron-boron alloy can undergo oxidation when exposed to air, forming oxides on the surface.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen.
Substitution: Substitution reactions can occur where other elements replace neodymium or iron in the alloy.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various metal salts in a molten state.
Major Products Formed:
Oxidation: Neodymium oxide, iron oxide.
Reduction: Pure neodymium-iron-boron alloy.
Substitution: Alloys with substituted elements.
科学研究应用
Neodymium-iron-boron alloy 30/150 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in certain chemical reactions.
Biology: Employed in magnetic separation techniques for isolating biological molecules.
Medicine: Utilized in magnetic resonance imaging (MRI) machines and other medical devices.
Industry: Integral in the production of electric motors, generators, and other machinery
作用机制
The mechanism by which neodymium-iron-boron alloy exerts its effects is primarily through its strong magnetic properties. The alloy generates a powerful magnetic field, which can influence the behavior of other magnetic materials and charged particles. This magnetic field is a result of the alignment of magnetic domains within the alloy, facilitated by the presence of neodymium and iron .
相似化合物的比较
Samarium-cobalt alloy: Another strong magnetic material but with higher temperature stability.
Alnico alloy: Composed of aluminum, nickel, and cobalt, known for its high magnetic strength but lower than neodymium-iron-boron.
Ferrite magnets: Made from iron oxide and ceramic materials, offering lower magnetic strength but higher resistance to corrosion.
Uniqueness: Neodymium-iron-boron alloy stands out due to its exceptional magnetic strength, making it the preferred choice for applications requiring powerful magnets. Its ability to maintain magnetic properties at relatively high temperatures also adds to its uniqueness .
属性
分子式 |
BFeNd |
|---|---|
分子量 |
210.9 g/mol |
InChI |
InChI=1S/B.Fe.Nd |
InChI 键 |
QJVKUMXDEUEQLH-UHFFFAOYSA-N |
规范 SMILES |
[B].[Fe].[Nd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


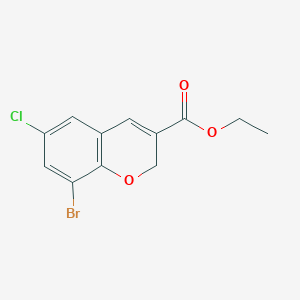
![6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1504016.png)


